cis-Terbinafine Hydrochloride

Overview

Description

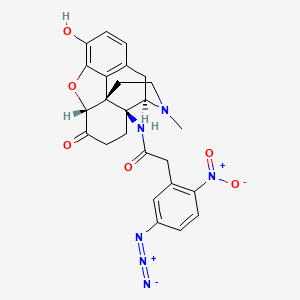

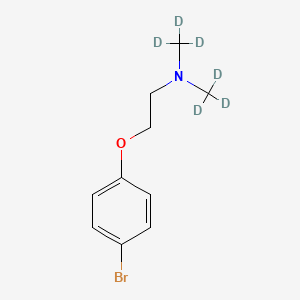

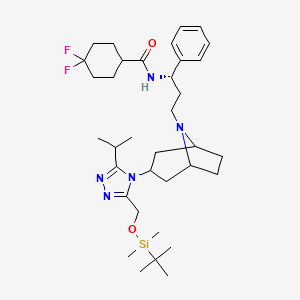

cis-Terbinafine Hydrochloride is an impurity in the production of Terbinafine hydrochloride . It is also known as Terbinafine Hydrochloride Impurity B . The molecular formula is C21H26ClN and the molecular weight is 327.89 .

Synthesis Analysis

The synthesis of Terbinafine hydrochloride involves a reaction with propenal and THF at room temperature for 3-5 hours . The reaction solution is then cooled and the pH value is adjusted to 5-6 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C21H26ClN . The InChI representation is InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5-; .

Chemical Reactions Analysis

Terbinafine hydrochloride is characterized by solid-state techniques including differential scanning calorimetry, thermogravimetry, X-ray powder diffraction, optical and electron microscopies, Fourier transform infrared, Raman and solid-state nuclear magnetic resonance spectroscopies .

Physical And Chemical Properties Analysis

Terbinafine hydrochloride is a white or almost white powder . It is very slightly or slightly soluble in water, freely soluble in anhydrous ethanol and in methanol, slightly soluble in acetone .

Scientific Research Applications

Novel Drug Delivery System

A study by Yang et al. (2015) focused on improving the skin penetration of cis-Terbinafine Hydrochloride for external use, particularly for onychomycosis treatment. They developed terbinafine hydrochloride-loaded transfersomes, a type of flexible liposome, which showed significantly higher absorption rates than commercial creams, both in vitro and in vivo. This research suggests a potential breakthrough in treating onychomycosis with enhanced drug delivery systems (Yang et al., 2015).

Interaction Studies for Drug Quantification

Abdel-Lateef et al. (2021) developed a resonance Rayleigh scattering method to determine this compound concentration in pharmaceutical formulations. This method, based on a reaction with erythrosine B, could be a viable approach for analyzing terbinafine hydrochloride in various products (Abdel-Lateef et al., 2021).

Controlled Drug Release

A study by Şen et al. (2000) investigated controlled release of this compound from pH-sensitive poly(acrylamide/maleic acid) hydrogels. They found that the drug adsorption capacity and release behavior were influenced by the gel’s MA content and the pH of the solution, highlighting the potential of such hydrogels in drug delivery systems (Şen et al., 2000).

Enhanced Skin Permeation and Antifungal Efficacy

Research by Zaky (2016) compared skin permeation and antifungal efficacy of various nanovesicle formulations of this compound. These formulations, including transfersomes, menthosomes, and ethosomes, showed improved skin permeation and potent antifungal effects against Aspergillus niger, suggesting an advancement in the treatment of fungal infections (Zaky, 2016).

In Situ Ocular Nanoemulsion Gels

Tayel et al. (2013) developed in situ ocular drug-loaded nanoemulsion gels for the controlled release of this compound, aiming to treat fungal keratitis. This formulation showed promising results in maintaining effective concentrations in the aqueous humor with minimal ocular irritation, indicating a novel approach for ocular drug delivery (Tayel et al., 2013).

Mechanism of Action

- Role : It inhibits a key enzyme called squalene epoxidase (also known as squalene monooxygenase ), which is involved in sterol biosynthesis in fungi. By inhibiting this enzyme, terbinafine disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane .

Target of Action

Mode of Action

Safety and Hazards

Terbinafine hydrochloride is generally well-tolerated . The most frequent drug-related adverse events are mild-to-moderate gastrointestinal disturbances . Changes in liver or renal biochemical tests were not considered clinically relevant . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Terbinafine has FDA approval to treat onychomycosis that is suspected or proven to be caused by dermatophyte organisms . The treatment of tinea capitis is an additional non-FDA use of terbinafine . Although there are no proposed USA guidelines, terbinafine has been recommended by the British Association of Dermatologists as a first-line treatment .

Biochemical Analysis

Biochemical Properties

cis-Terbinafine Hydrochloride acts by inhibiting the enzyme squalene epoxidase, thereby hindering cell wall synthesis of fungi . This interaction with the enzyme is crucial for its antifungal activity.

Cellular Effects

In terms of cellular effects, this compound has been shown to significantly improve the targeting efficiency by increasing the fluidity of the stratum corneum layer . This influences cell function and impacts cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically the enzyme squalene epoxidase . The inhibition of this enzyme leads to changes in gene expression and cellular metabolism, contributing to its antifungal effects.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits excellent colloid stability and no drug leakage after 2 months of storage . This indicates the product’s stability and long-term effects on cellular function in in vitro studies.

Metabolic Pathways

This compound is involved in the metabolic pathway that inhibits the synthesis of ergosterol, a key component of the fungal cell wall . This could also include effects on metabolic flux or metabolite levels.

properties

IUPAC Name |

(Z)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMISRWJRUSYEX-UYTGOYFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C\CN(C)CC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176168-78-8 | |

| Record name | Terbinafine hydrochloride, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176168788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERBINAFINE HYDROCHLORIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H771UZ786 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

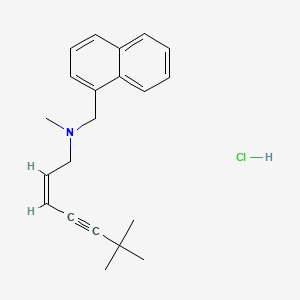

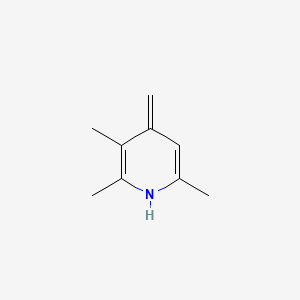

![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)

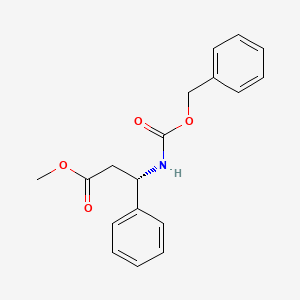

![Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate](/img/structure/B587535.png)

![Cyanamide, [1,4,5,6-tetrahydro-1-(1-methylethyl)-2-pyrimidinyl]- (9CI)](/img/no-structure.png)